molecular formula C9H10N2O B111376 3-(2-Aminoethoxy)benzonitrile CAS No. 120351-94-2

3-(2-Aminoethoxy)benzonitrile

Cat. No. B111376
M. Wt: 162.19 g/mol
InChI Key: XRXLMRKNZYUOND-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)benzonitrile is a chemical compound with the molecular formula C9H10N2O . It has an average mass of 162.189 Da and a monoisotopic mass of 162.079315 Da .


Synthesis Analysis

The synthesis of 3-(2-Aminoethoxy)benzonitrile involves several steps. In one method, 3-[2-(t-butoxycarbonylamino)ethoxy]benzonitrile is dissolved in a 4 N solution of hydrogen chloride in dioxane, and the solution is stirred at room temperature for 2 hours . The solvent is then evaporated, and the residue is suspended in dichloromethane. The resulting suspension is filtered to obtain hydrochloride of the title compound .


Molecular Structure Analysis

The linear formula of 3-(2-Aminoethoxy)benzonitrile is C9H10N2O . Its InChI code is 1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2 .


Chemical Reactions Analysis

The chemical reactions involving 3-(2-Aminoethoxy)benzonitrile are complex and involve multiple steps. For instance, it can be used in the synthesis of N-[2-(3-cyanophenoxy)ethyl]-(1S)-10-camphorsulfonamide .


Physical And Chemical Properties Analysis

3-(2-Aminoethoxy)benzonitrile has a molecular weight of 162.19 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-(2-Aminoethoxy)benzonitrile” has been used in [3+2] cycloaddition reactions involving benzonitrile N-oxide .
  • Methods of Application or Experimental Procedures : The regiochemistry of [3+2] cycloaddition processes between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes has been studied using the Density Functional Theory (DFT) at the M062X/6-31+G (d) theory level .
  • Results or Outcomes : The study showed that for [3+2] cycloadditions with the participation of β-phosphorylated nitroethene and β-phosphorylated α-cyanonitroethene, the more favored reaction path forms 4-nitro-substituted Δ 2 -isoxazolines, while for a reaction with β-phosphorylated β-cyanonitroethene, the more favored path forms 5-nitro-substituted Δ 2 -isoxazoline . This is due to the presence of a cyano group in the alkene .
  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-(2-Aminoethoxy)benzonitrile” is a chemical compound with the molecular formula C9H10N2O . It is used in various chemical reactions as a reagent .
  • Methods of Application or Experimental Procedures : One example of its use is in the synthesis of other chemical compounds. For instance, it can be used in reactions with hydrogen chloride in 1,4-dioxane, sodium hydroxide, dichloromethane, and ethyl acetate .
  • Results or Outcomes : The specific outcomes of these reactions would depend on the other reagents and conditions used. However, the use of “3-(2-Aminoethoxy)benzonitrile” as a reagent can facilitate the synthesis of a wide range of chemical compounds .
  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-(2-Aminoethoxy)benzonitrile” is a chemical compound with the molecular formula C9H10N2O . It is used in various chemical reactions as a reagent .
  • Methods of Application or Experimental Procedures : One example of its use is in the synthesis of other chemical compounds. For instance, it can be used in reactions with hydrogen chloride in 1,4-dioxane, sodium hydroxide, dichloromethane, and ethyl acetate .
  • Results or Outcomes : The specific outcomes of these reactions would depend on the other reagents and conditions used. However, the use of “3-(2-Aminoethoxy)benzonitrile” as a reagent can facilitate the synthesis of a wide range of chemical compounds .

Safety And Hazards

The safety data sheet for 3-(2-Aminoethoxy)benzonitrile indicates that it is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If swallowed, do not induce vomiting and seek medical attention immediately .

properties

IUPAC Name

3-(2-aminoethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXLMRKNZYUOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447984
Record name 3-(2-aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethoxy)benzonitrile

CAS RN

120351-94-2
Record name 3-(2-aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.41 g of 3-[2-(t-butoxycarbonylamino)ethoxy]benzonitrile was dissolved in 20 ml of 4 N solution of hydrogen chloride in dioxane, and the solution was stirred at room temperature for 2 hours. The solvent was evaporated. The residue was suspended in dichloromethane, and the obtained suspension was filtered to obtain hydrochloride of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Sagi, T Nakagawa, M Yamanashi… - Journal of medicinal …, 2003 - ACS Publications
An inhibitor of factor Xa (fXa), the m-substituted benzamidine AXC1578 (1a), was structurally modified with the aim of increasing its potency. In particular, pyruvic acid and propionic acid …
Number of citations: 23 pubs.acs.org

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